![molecular formula C11H17N3O2 B2776672 Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 2171817-31-3](/img/structure/B2776672.png)

Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

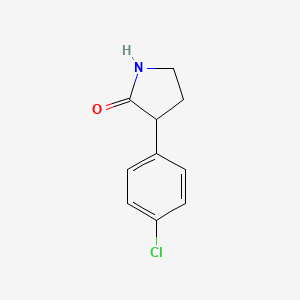

“Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is a compound that belongs to the class of triazolopyrazines . It is a white solid with a melting point of 67-68°C . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of “Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is characterized by the presence of a triazolopyrazine ring. The empirical formula of the compound is C10H16N4O2, and it has a molecular weight of 224.26 .Chemical Reactions Analysis

The compound is part of a small library of triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .Physical And Chemical Properties Analysis

“Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is a white solid with a melting point of 67-68°C . The compound has an empirical formula of C10H16N4O2 and a molecular weight of 224.26 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The piperazine-fused triazoles, including Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, serve as valuable building blocks in medicinal chemistry. Researchers have elaborated on approaches to synthesize derivatives of this compound from readily available reagents. These derivatives form a small library of triazolopyrazines with different substituents at position 3. Their potential for further synthetic applications in drug-oriented synthesis has been demonstrated .

Cholesterol-Lowering Drugs Synthesis

Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a derivative of our compound, plays a crucial role in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin . These drugs are widely used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.

Antibacterial Agents

Infectious diseases remain a global health challenge, necessitating the development of potent antimicrobial agents. Researchers have explored novel triazolo[4,3-a]pyrazines for their antibacterial activity. These compounds could potentially serve as effective agents against bacterial infections .

Oxacyclic Ketone-Fused Isoxazoles/ Isoxazolines

Tert-butyl nitrite-induced radical nitrile oxidation leads to the synthesis of 6/7/8-membered oxacyclic ketone-fused isoxazoles/isoxazolines. These tetracyclic or tricyclic structures are obtained through intramolecular cycloaddition and represent an efficient metal-free approach .

X-Ray Powder Diffraction Studies

Researchers use X-ray powder diffraction (XRD) to analyze the crystal lattice structure of materials. While not specific to our compound, XRD is a powerful technique for investigating the arrangement of atoms in various substances, including organic compounds like Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate .

Privileged Motifs in Medicinal Chemistry

The 1,2,4-triazole and piperazine moieties within our compound have been recognized as “privileged motifs” in medicinal chemistry. These core structures provide platforms for derivatization, leading to the discovery of novel receptor agonists and antagonists. While our compound fits this category, it’s essential to explore other scaffolds as well .

Mécanisme D'action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds in the same class have been found to exhibit antibacterial activities . For instance, some triazolo [4,3- a ]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Orientations Futures

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . The potential of further synthetic application of the library members, including “Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate”, for medicinally oriented synthesis has been shown . This suggests that there could be future research directions in exploring the antibacterial properties of these compounds and their potential applications in medicine .

Propriétés

IUPAC Name |

tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-5-4-6-14-7-12-13-9(8)14/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOXGFJQLMIPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN2C1=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2776607.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2776608.png)

![1-(4-Fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2776612.png)